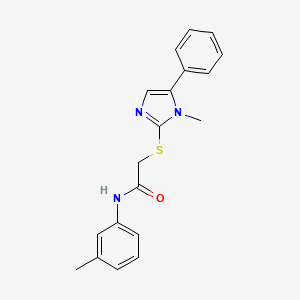

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a derivative of thiazole and imidazole, which are heterocyclic compounds known for their presence in various biologically active molecules. The structure of this compound suggests potential for interaction with biological targets, possibly through hydrogen bonding and other non-covalent interactions due to the presence of the imidazole ring and the acetamide moiety.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported, where 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide is reacted with mercapto derivatives to yield substituted thioacetamides . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, involving the reaction of an appropriate chloroacetamide with a mercapto-substituted imidazole derivative. The synthesis of compounds with unmasked imidazole rings has been achieved through N,N'-dicyclohexylcarbodiimide-activated coupling, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, has been analyzed through crystallography, revealing the orientation of the phenyl ring relative to the thiazole ring and the presence of hydrogen bonding in the crystal structure . These findings provide insight into the potential molecular geometry and intermolecular interactions of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, suggesting that it may also exhibit specific geometric features and hydrogen bonding capabilities.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The thioether linkage between the thiazole and imidazole rings may be susceptible to oxidation, while the acetamide group could participate in hydrolysis reactions under certain conditions. The imidazole ring might also engage in various chemical reactions, such as alkylation or acylation, due to the nucleophilicity of the nitrogen atoms.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide are not directly reported, related compounds have been studied for their anticancer activity, indicating that they possess biological relevance . The lipophilicity, solubility, and stability of the compound would be important factors in its biological activity and could be predicted based on the known properties of similar thiazole and imidazole derivatives.

Relevant Case Studies

The anticancer activity of similar thiazole derivatives has been evaluated, with some compounds showing selective cytotoxicity against human lung adenocarcinoma cells . Although the compound was not specifically tested, its structural similarity to these active compounds suggests potential for anticancer properties, which could be explored in future studies.

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Applications :

- A study by Daraji et al. (2021) designed and synthesized imidazole derivatives, including structures similar to the compound . These derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA.

- Ramalingam et al. (2019) synthesized derivatives that exhibited notable antibacterial activity.

- Gullapelli et al. (2014) also reported the synthesis and antibacterial activity of similar compounds.

Anticancer and Antitumor Activity :

- Research by Evren et al. (2019) focused on synthesizing thiazole derivatives related to the queried compound. These showed promising anticancer activity against human lung adenocarcinoma cells.

- Duran et al. (2012) synthesized acetamide derivatives that demonstrated reasonable anticancer activity against different human tumor cell lines, especially melanoma-type cell lines.

- Another study by Yurttaş et al. (2015) found considerable anticancer activity in N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds against certain cancer cell lines.

Antifungal Applications :

- Altındağ et al. (2017) reported the design and synthesis of imidazole derivatives for combating drug-resistant fungal infections. These compounds exhibited significant activity against Candida species.

Antioxidant Activity :

- A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, revealing significant antioxidant activity in the ligands and complexes.

Synthesis and Complexing Properties :

- Research by Cheriaa et al. (2008) on imidazolyl acetamido p-tert-butylcalix[4]arenes demonstrated the complexation behaviour towards various metal cations, emphasizing the compound's potential in coordination chemistry.

Anticonvulsant Activity :

- The study by Aktürk et al. (2002) on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures akin to the compound , showed anticonvulsant activity against seizures induced by maximal electroshock.

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-7-6-10-16(11-14)21-18(23)13-24-19-20-12-17(22(19)2)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAIWHOWDDMVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)